

Ceceline: A Technical Overview of a Pyrido[3,4-b]indole Derivative

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Compound of Interest

Compound Name: Ceceline

Cat. No.: B1236838

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This technical guide provides a comprehensive overview of the chemical properties of **Ceceline**, a harmala alkaloid. Due to a lack of publicly available data on the specific biological activity of **Ceceline**, this document summarizes findings from closely related pyrido[3,4-b]indole derivatives to offer insights into its potential pharmacological profile for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Ceceline is a heterocyclic compound with the systematic IUPAC name 4-[(6-methoxy-9H-pyrido[3,4-b]indol-1-yl)methyl]phenol.^{[1][2]} It belongs to the class of harmala alkaloids, which are known for their diverse biological activities.^[2]

Table 1: Chemical and Physical Properties of **Ceceline**

Property	Value	Reference
Molecular Formula	C19H16N2O2	[1][2]
Molecular Weight	304.3 g/mol	[1][2]
IUPAC Name	4-[(6-methoxy-9H-pyrido[3,4-b]indol-1-yl)methyl]phenol	[1][2]
CAS Number	76525-09-2	[1][2]
SMILES	<chem>COC1=CC2=C(C=C1)NC3=C2C=CN=C3CC4=CC=C(C=C4)O</chem>	[1]
Appearance	Not reported	
Solubility	Not reported	

Biological Activity of Structurally Related Pyrido[3,4-b]indole Derivatives

While specific studies on the biological activity of **Ceceline** are not readily available, research on structurally similar pyrido[3,4-b]indole derivatives has demonstrated potent broad-spectrum anticancer activity.[3] A notable study synthesized and evaluated a series of these compounds, revealing significant antiproliferative effects against a panel of human cancer cell lines.[3]

In Vitro Anticancer Activity

The antiproliferative activity of novel pyrido[3,4-b]indole derivatives was assessed against a range of human cancer cell lines, including those from breast, colon, melanoma, and pancreatic cancers.[3] The half-maximal inhibitory concentrations (IC50) for the most potent analogs are summarized in the table below.[3]

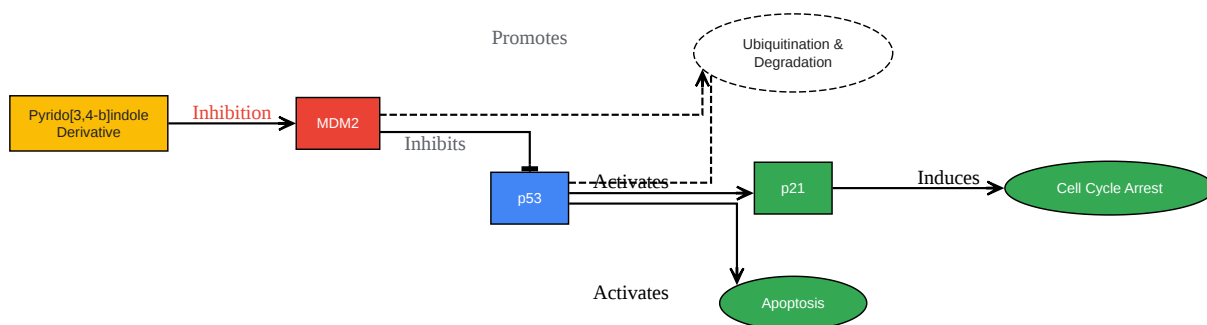
Table 2: In Vitro Antiproliferative Activity (IC50) of Lead Pyrido[3,4-b]indole Derivatives[3]

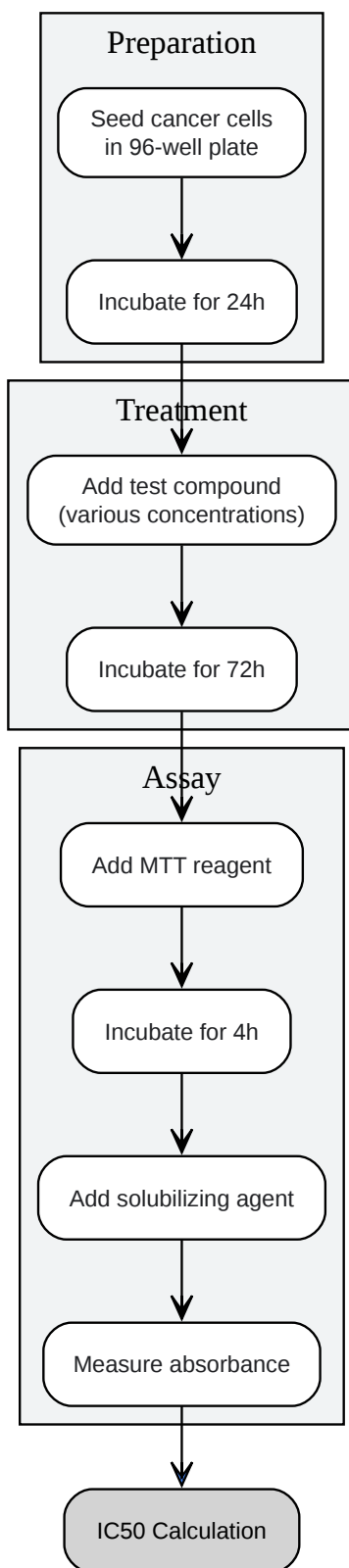
Cell Line	Cancer Type	Compound 11 (nM)
MDA-MB-468	Triple-Negative Breast Cancer	80
HCT116	Colon Cancer	130
WM164	Melanoma	130
MIA PaCa-2	Pancreatic Cancer	200

Data represents the activity of 1-(1-naphthyl)-6-methoxy-9H-pyrido[3,4-b]indole (Compound 11), a structurally related analog of **Ceceline**.[\[3\]](#)

Proposed Mechanism of Action

Computational modeling studies on active pyrido[3,4-b]indole derivatives suggest that they may exert their anticancer effects through the inhibition of the MDM2 (murine double minute 2) protein.[\[3\]](#) MDM2 is a key negative regulator of the p53 tumor suppressor protein. By binding to MDM2, these compounds may prevent the degradation of p53, leading to the activation of p53-mediated signaling pathways that induce cell cycle arrest and apoptosis in cancer cells.





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